REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[CH:6][C:7]([O:13][CH3:14])=[C:8]([B:10]([OH:12])[OH:11])[CH:9]=1)([OH:3])=O.[NH:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1>>[N:15]1([C:1]([C:4]2[CH:5]=[CH:6][C:7]([O:13][CH3:14])=[C:8]([B:10]([OH:12])[OH:11])[CH:9]=2)=[O:3])[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1
|
Name
|
intermediate K
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C=1C=CC(=C(C1)B(O)O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)C(=O)C=1C=CC(=C(C1)B(O)O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |